

Atosiban for Preterm Labor: A Meta-Analysis Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trials on Atosiban for the treatment of preterm labor. It objectively assesses its performance against other tocolytic agents, supported by quantitative data from systematic reviews and detailed experimental protocols from key clinical trials.

Comparative Efficacy of Tocolytic Agents

Atosiban, an oxytocin receptor antagonist, is a primary tocolytic agent used to delay imminent preterm birth. Meta-analyses have consistently compared its efficacy and safety against other classes of tocolytics, principally calcium channel blockers (e.g., nifedipine) and beta-adrenergic agonists (e.g., terbutaline, ritodrine, salbutamol).

The primary efficacy endpoint in most trials is the successful delay of delivery, typically measured at 48 hours and 7 days, to allow for the administration of antenatal corticosteroids to improve fetal lung maturity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses comparing Atosiban to its main alternatives.

Table 1: Tocolytic Efficacy: Atosiban vs. Nifedipine



Outcome	No. of Studies (Patients)	Result (Risk Ratio, RR)	95% Confidence Interval (CI)	Conclusion
Pregnancy Prolongation ≥ 48 hours	7 (992)	RR 1.06	0.92 - 1.22	No significant difference between Atosiban and Nifedipine.[2]
Pregnancy Prolongation ≥ 7 days	7 (992)	RR 1.04	0.89 - 1.21	No significant difference between Atosiban and Nifedipine.[2]
Respiratory Distress Syndrome (RDS)	Indirect Comparison	OR 0.55	0.32 - 0.97	Nifedipine was associated with a significant reduction in RDS compared to Atosiban in an indirect comparison.[3]

Table 2: Tocolytic Efficacy: Atosiban vs. Beta-Agonists



Outcome	No. of Studies (Patients)	Result (Risk Ratio, RR)	95% Confidence Interval (CI)	Conclusion
Pregnancy Prolongation ≥ 48 hours	3 (733)	RR not significantly different (88.1% vs 88.9%)	P = 0.99	Atosiban has comparable efficacy to betaagonists.[4]
Pregnancy Prolongation ≥ 7 days	3 (733)	RR not significantly different (79.7% vs 77.6%)	P = 0.28	Atosiban has comparable efficacy to beta-agonists.[4]

Table 3: Maternal and Neonatal Safety Profile



Comparison	Outcome	Result (Risk Ratio, RR)	95% Confidence Interval (CI)	Conclusion
Atosiban vs. Nifedipine	Maternal Side Effects	-	-	Atosiban is associated with fewer maternal side effects.[2]
Atosiban vs. Beta-Agonists	Maternal Cardiovascular Adverse Events	Significantly Lower (8.3% vs 81.2%)	P < 0.001	Atosiban has a significantly better maternal cardiovascular safety profile.[4]
Atosiban vs. Beta-Agonists	Treatment Discontinuation due to Side Effects	RR Significantly Lower (1.1% vs 15.4%)	P = 0.0001	Treatment discontinuation is far less likely with Atosiban.[4]
Atosiban vs. Nifedipine	Composite Adverse Perinatal Outcome*	RR 0.91	0.61 - 1.37	No significant difference in composite perinatal outcomes.[5]
Atosiban vs. Indomethacin	Neonatal Mortality	RR 0.21	0.05 - 0.92	Atosiban was associated with lower neonatal mortality.[6]

^{*}Composite outcome includes perinatal mortality, bronchopulmonary dysplasia, sepsis, intraventricular hemorrhage, periventricular leukomalacia, and necrotizing enterocolitis.[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are summaries of the protocols from major randomized controlled trials (RCTs).



APOSTEL III Trial: Atosiban vs. Nifedipine

- Objective: To compare the effectiveness and safety of nifedipine and atosiban in women with threatened preterm birth.[5]
- Study Design: A multicenter, randomized controlled trial conducted in the Netherlands and Belgium.[5]
- Inclusion Criteria:
 - Gestational age between 25 and 34 weeks.
 - Diagnosis of threatened preterm labor defined by at least 3 uterine contractions per 30 minutes, and either:
 - A cervical length of ≤ 10 mm.[7]
 - A cervical length of 11-30 mm and a positive fetal fibronectin test.[7]
 - Ruptured membranes.[7]
- Interventions:
 - Atosiban Group: Administered intravenously for 48 hours.
 - Nifedipine Group: Administered orally for 48 hours.
- Primary Outcome: A composite of adverse perinatal outcomes, including perinatal mortality, bronchopulmonary dysplasia, sepsis, intraventricular hemorrhage, periventricular leukomalacia, and necrotizing enterocolitis.[5]

Worldwide Atosiban vs. Beta-agonists Study

- Objective: To compare the effectiveness and safety of atosiban with conventional betaagonist therapy.[4]
- Study Design: Three multinational, multicenter, double-blind, randomized, controlled trials.[4]
- Inclusion Criteria:



- Women diagnosed with preterm labor at 23-33 completed weeks of gestation.[4]
- Interventions:
 - Atosiban Group (n=363): Intravenous (IV) bolus of 6.75 mg, followed by an infusion of 300 mcg/min for 3 hours, then 100 mcg/min for up to 48 hours.[4][8]
 - Beta-agonist Group (n=379): IV ritodrine, salbutamol, or terbutaline with the dose titrated by the clinician for up to 48 hours.[4]
- Primary Outcome Measures:
 - Number of women remaining undelivered after 48 hours and seven days.[4]
 - Maternal and neonatal safety.[4]

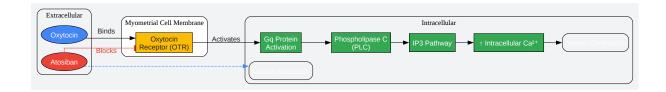
APOSTEL 8 Trial: Atosiban vs. Placebo

- Objective: To assess the superiority of tocolysis with atosiban compared with placebo in improving neonatal morbidity and mortality.[9]
- Study Design: International, multicenter, randomized, double-blind, placebo-controlled superiority trial.[9]
- Inclusion Criteria:
 - Women with a singleton or twin pregnancy with threatened preterm birth from 30 to 33+6
 weeks of gestation.[9]
- Interventions:
 - Atosiban Group: Intravenous bolus injection of 6.75 mg, followed by a continuous infusion of 18 mg/hour for 3 hours, and then 6 mg/hour for the remaining 45 hours.[10]
 - Placebo Group: Matching 0.9% saline administered in the same regimen.[10]
- Primary Outcome: A composite of perinatal mortality and six severe neonatal morbidities.[9]



Visualized Pathways and Workflows Atosiban Signaling Pathway

Atosiban acts as a competitive antagonist at the oxytocin receptor (OTR) on myometrial cells. By blocking oxytocin from binding, it inhibits the Gq-protein signaling cascade, which prevents the increase of intracellular calcium (Ca2+) and subsequent uterine muscle contraction.[1]



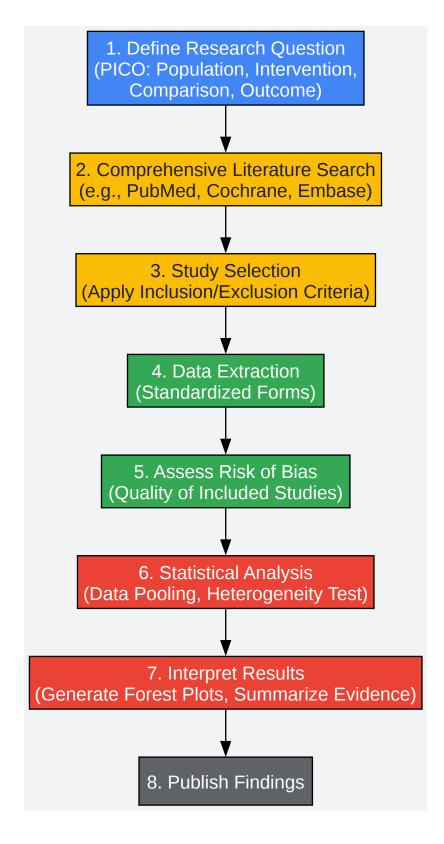
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Atosiban's mechanism of action via oxytocin receptor antagonism.

Meta-Analysis Workflow

The process of conducting a meta-analysis involves a systematic and reproducible methodology to synthesize evidence from multiple clinical trials.





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A typical workflow for conducting a clinical meta-analysis.



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References

- 1. benchchem.com [benchchem.com]
- 2. Systematic review and meta-analysis of randomized controlled trials of atosiban versus nifedipine for inhibition of preterm labor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of nifedipine versus atosiban for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine versus atosiban for threatened preterm birth (APOSTEL III): a multicentre, randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atosiban efficacy and safety in pregnant women with threatened preterm delivery: systematic review of the literature with network meta-analysis [scielo.org.co]
- 7. Nifedipine versus atosiban in the treatment of threatened preterm labour (Assessment of Perinatal Outcome after Specific Tocolysis in Early Labour: APOSTEL III-Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atosiban versus placebo for threatened preterm birth (APOSTEL 8): a multicentre, randomised controlled trial Articles Gynecology · Urology | healthbook [healthbook.org]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
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